Scientific Field: Green Chemistry
Application Summary: MSA is used as a leaching agent for metals, particularly lead and zinc, from the iron-rich jarosite residue of the zinc industry.
Methods of Application: The leaching of lead, zinc, and iron increases as a function of the MSA concentration in water up to 90 vol% MSA.
Scientific Field: Sustainable Metallurgy
Application Summary: MSA has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy.
Methods of Application: MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products.
Scientific Field: Organic Chemistry
Application Summary: MSA is used as a catalyst to produce linear alkylbenzenes by the addition reaction between long-chain olefins and benzene.
Scientific Field: Material Science
Application Summary: MSA is used to prepare polyaniline (PANI)/graphene composites with enhanced thermal and electrical properties.
Scientific Field: Biochemistry
Application Summary: MSA is used as a catalyst for the transformation of glucose/xylose mixtures to levulinic acid and furfural.
Application Summary: MSA is used as a catalyst in organic reactions namely esterification, alkylation, and condensation reactions due to its non-volatile nature and solubility in organic solvents.
Application Summary: MSA’s acidity and solubility properties make it industrially valuable as a catalyst in organic reactions, particularly polymerization.
Scientific Field: Polymer Chemistry
Application Summary: MSA is used as a solvent for high-molecular-weight polymers.
Application Summary: MSA is a green acid with a remarkably high solubility for several specialty and base metals including lead, making it an interesting leaching agent for metals.
Scientific Field: Electrochemistry
Methanesulfonic acid, with the molecular formula , is the simplest alkanesulfonic acid. It appears as a hygroscopic colorless liquid or a white solid, depending on the temperature, and is highly soluble in water and polar organic solvents but only sparingly soluble in hydrocarbons. This compound is a strong acid, completely ionizing in aqueous solution, which makes it useful in various industrial applications. Methanesulfonic acid is notable for its non-oxidizing properties compared to other strong acids like sulfuric acid, making it safer for certain chemical processes .
MSA is a corrosive and irritant substance. Contact with skin or eyes can cause severe burns. Inhalation can irritate the respiratory tract. MSA is moderately toxic upon ingestion. Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling MSA. Spills should be neutralized with a weak base like sodium bicarbonate (NaHCO₃) and disposed of according to local regulations.
Research indicates that methanesulfonic acid plays a role in atmospheric chemistry, particularly in the formation of cloud condensation nuclei when it reacts with amines and ammonia. This interaction can enhance nucleation rates compared to sulfuric acid alone . In biological contexts, its non-toxic nature allows for potential applications in pharmaceuticals as a solvent or reagent due to its ability to form stable salts with various cations.
The synthesis of methanesulfonic acid has evolved over the years:
Methanesulfonic acid has diverse applications across various industries:
Studies have shown that methanesulfonic acid interacts significantly with atmospheric compounds. For example, it forms stable complexes with amines and ammonia, enhancing particle formation during nucleation events. These interactions differ from those observed with sulfuric acid, suggesting unique pathways and mechanisms that could influence climate models .
Methanesulfonic acid shares similarities with other sulfonic acids but has distinct properties that make it unique:
Compound | Structure | Properties | Unique Features |
---|---|---|---|
Methanesulfonic Acid | Strong acid, hygroscopic | Non-oxidizing; excellent solubility | |
p-Toluenesulfonic Acid | Solid at room temperature | More acidic than methanesulfonic acid | |
Trifluoromethanesulfonic Acid | Stronger acidity than methanesulfonic acid | Highly reactive due to electronegative fluorine | |
Ethanesulfonic Acid | Similar acidity but larger alkyl group | Less soluble than methanesulfonic acid |
Methanesulfonic acid stands out due to its combination of strong acidity, low volatility, and non-oxidizing nature, making it particularly valuable in industrial applications where safety and efficiency are paramount .
Methanesulfonic acid (MSA), systematically named methanesulfonic acid under IUPAC guidelines, is an organosulfonic acid with the molecular formula $$ \text{CH}3\text{SO}3\text{H} $$. Its structure consists of a methyl group ($$ \text{CH}3 $$) bonded to a sulfonic acid functional group ($$-\text{SO}3\text{H} $$), characterized by a tetrahedral sulfur atom connected to three oxygen atoms (two double-bonded and one hydroxyl group).
Key Structural Features:
Property | Methanesulfonic Acid | Sulfuric Acid | Hydrochloric Acid |
---|---|---|---|
Molecular Formula | $$ \text{CH}3\text{SO}3\text{H} $$ | $$ \text{H}2\text{SO}4 $$ | $$ \text{HCl} $$ |
Density (g/cm³) | 1.48 | 1.84 | 1.18 (37% solution) |
Boiling Point (°C) | 167 (at 13 hPa) | 337 | 48 (azeotrope) |
Solubility in Water | Miscible | Miscible | Miscible |
MSA’s non-oxidizing nature and high thermal stability ($$ >200^\circ \text{C} $$) distinguish it from mineral acids.
MSA was first synthesized in 1843–1845 by Hermann Kolbe, who termed it methyl hyposulphuric acid. Kolbe’s method involved electrolytic reduction of trichloromethylsulfonyl chloride ($$ \text{CCl}3\text{SO}2\text{Cl} $$) derived from carbon disulfide and chlorine, followed by sequential dechlorination:
$$
\text{CCl}3\text{SO}3\text{H} + 3\text{H} \rightarrow \text{CH}3\text{SO}3\text{H} + 3\text{HCl}
$$
Early 20th-century methods included oxidation of methanethiol ($$ \text{CH}3\text{SH} $$) or dimethyl disulfide ($$ \text{CH}3\text{SSCH}_3 $$) with nitric acid. These pathways were laborious and yielded impure products, limiting industrial adoption until the 1960s.
Modern industrial production employs three primary routes:
Sulfonation of Methane:
Direct reaction of methane ($$ \text{CH}4 $$) with sulfur trioxide ($$ \text{SO}3 $$) in the presence of mercury or rhodium catalysts at $$ 50–150^\circ \text{C} $$:
$$
\text{CH}4 + \text{SO}3 \rightarrow \text{CH}3\text{SO}3\text{H}
$$
Grillo-Werke pioneered this method in 2016, achieving near-quantitative yields (99.9% purity) via a peroxonium ion intermediate.
Oxidation of Methylthio Compounds:
Dimethyl sulfide ($$ \text{CH}3\text{SCH}3 $$) or methyl thiocyanate ($$ \text{CH}_3\text{SCN} $$) is oxidized with hydrogen peroxide or nitric acid.
BASF’s Multi-Step Process:
Involves methanol, hydrogen sulfide, and sulfur, yielding MSA through intermediates like methyl thiol and methyl disulfide.
Scalability Challenges:
Production Method | Key Reactants | Catalyst | Yield (%) | Purity (%) |
---|---|---|---|---|
Direct Sulfonation | $$ \text{CH}4, \text{SO}3 $$ | $$ \text{Hg}^{2+} $$ | 99 | 99.9 |
Methylthio Oxidation | $$ \text{CH}3\text{SCH}3, \text{HNO}_3 $$ | None | 85 | 95 |
BASF Process | $$ \text{CH}3\text{OH}, \text{H}2\text{S} $$ | $$ \text{V}2\text{O}5 $$ | 90 | 99.5 |
Recent advances, such as Grillo’s metal-free sulfonation, have reduced energy consumption by 40% compared to BASF’s method. However, methane sourcing (often from natural gas) remains a bottleneck for large-scale production.
The infrared spectroscopic investigation of methanesulfonic acid reveals significant differences between the solid and liquid phases, primarily attributable to variations in hydrogen bonding strength [1] [2]. In the liquid state, the broad O-H stretch peak appears at approximately 3000 cm⁻¹, whereas in the solid state, this mode undergoes a substantial downshift to 2600 cm⁻¹, representing a 400 cm⁻¹ red shift that directly indicates enhanced hydrogen bonding in the crystalline phase [1] [2].
The most diagnostic infrared features include the characteristic splitting of sulfonate modes upon solidification. The S-O-H bending motion exhibits an upshift from 762 cm⁻¹ in the liquid to 790 cm⁻¹ in the solid, while the asymmetric SO₃ stretch mode resolves from a broad band at 1326 cm⁻¹ in the liquid to distinct peaks at 1320 cm⁻¹ in the solid state [1]. The symmetric SO₃ stretch experiences a notable downshift from 1088 cm⁻¹ in the liquid to 1122 cm⁻¹ in the solid, reflecting the altered electronic environment due to intermolecular hydrogen bonding [1] [2].
The methyl group vibrational modes remain largely unaffected by phase transitions, with the asymmetric stretch appearing at 3039 and 3022 cm⁻¹ in the liquid and 3028 cm⁻¹ in the solid, indicating minimal involvement of the methyl group in intermolecular interactions [1]. The C-S symmetric stretch maintains consistent positioning at approximately 762-769 cm⁻¹ across both phases [1] [2].
Raman spectroscopic analysis provides complementary information to infrared studies, with particular sensitivity to the SO₃ group vibrations [3] [1]. The solid-state Raman spectrum exhibits significantly sharpened peaks compared to the liquid phase, often resolving single broad liquid-state peaks into multiple distinct solid-state components [1] [2]. This peak sharpening reflects the loss of molecular rotational freedom upon crystallization and the establishment of ordered hydrogen bonding networks.
The symmetric SO₃ stretch appears at 1122 cm⁻¹ in the solid state with excellent agreement between experimental and calculated values [1]. The asymmetric stretch manifests at 1342 cm⁻¹, while the SO₃ rock appears as a doublet at 324 and 342 cm⁻¹ [3] [1]. The methyl group modes show remarkable consistency, with the symmetric stretch at 2944 cm⁻¹ and asymmetric stretch at 3030 cm⁻¹ [1].
A particularly notable feature in the Raman spectrum is the weak intensity of O-H stretch modes compared to their infrared counterparts, with only a broad feature centered at 2815 cm⁻¹ observed experimentally [1]. This contrasts with computational predictions that overestimate the intensity of these modes, suggesting limitations in the theoretical treatment of hydrogen bonding effects [1].
Inelastic neutron scattering spectroscopy provides unique insights into hydrogen-containing vibrational modes without optical selection rules [3] [1] [2]. The INS spectrum is dominated by motions involving hydrogen displacement, with the most striking feature being the massive intensity of the CH₃ torsion mode at approximately 236 cm⁻¹ [1] [2].
The exceptional intensity of the methyl torsion is attributed to the large amplitude hydrogen motion about the C-S bond, with computational studies confirming essentially zero intensity for this mode in infrared and Raman spectra [3] [1]. Multiple overtones of this fundamental are clearly observed at 455 cm⁻¹ (second overtone) and 655 cm⁻¹ (third overtone), with anharmonicity corrections calculated using standard formulae yielding ωₑ = 253 cm⁻¹ and χₑ = 8.5 cm⁻¹ [1].
The INS spectrum demonstrates weak coupling between the CH₃ and SO₃ moieties, as evidenced by the predominance of methyl group modes (torsion, rock, deformations) in the spectrum intensity [3] [1]. This decoupling is consistent with structural models where methyl groups project into empty space in the crystal lattice [1].
The comparison between liquid and solid-state spectra reveals fundamental differences in hydrogen bonding environments [1] [2] [4]. The liquid state exhibits broader peaks indicative of molecular rotational freedom and weaker intermolecular interactions, while the solid state shows sharp, well-resolved peaks reflecting ordered crystalline arrangements [1].
The factor group splitting observed in the solid state results from intermolecular coupling within the crystal lattice, with experimental values of 106 cm⁻¹ for modes near 1100 cm⁻¹ and 62 cm⁻¹ for modes near 1300 cm⁻¹ [1]. These splittings are qualitatively reproduced by computational models, although the external mode region remains poorly described [1].
The theoretical investigation of methanesulfonic acid employed the CASTEP plane wave pseudopotential program with the generalized gradient approximation Perdew-Burke-Ernzerhof functional [1] [5] [6]. All calculations utilized optimized norm-conserving pseudopotentials with convergence criteria of |0.0035| eV Å⁻¹ [1]. Vibrational spectra were calculated within the harmonic approximation using density functional perturbation theory, with no empirical scaling applied to transition energies [1] [6].
The computational model was based on the crystal structure of trifluoromethanesulfonic acid, modified by replacing fluorine atoms with hydrogen to approximate methanesulfonic acid structure [1] [7]. The resulting model adopts a monoclinic space group P2₁/c with four molecules in the primitive unit cell, connected through hydrogen bonding in linear chain arrangements [1] [7].
Geometry optimization of the proposed crystal structure resulted in a unit cell volume reduction from 465.0 to 385.8 ų compared to the trifluoromethanesulfonic acid parent structure [1] [7]. The calculated density of solid methanesulfonic acid is 1.65 g cm⁻³, significantly higher than the liquid density of 1.48 g cm⁻³, consistent with the enhanced hydrogen bonding in the solid state [1].
Vibrational analysis confirmed dynamic stability across the entire Brillouin zone, with all real modes present [1]. The structural model successfully reproduces the experimental observation that methyl groups project into vacant space, explaining the conservation of methyl torsional freedom and the large amplitude hydrogen motions observed in INS spectra [1] [8].
The DFT calculations provide excellent agreement with experimental spectra for methyl and sulfonate group vibrations [1] [6]. The calculated CH₃ asymmetric stretch at 3104 cm⁻¹ compares favorably with experimental values of 3028-3043 cm⁻¹ [1]. The symmetric stretch calculation at 3086 cm⁻¹ matches well with experimental observations at 2939-2944 cm⁻¹ [1].
For sulfonate modes, the calculated asymmetric stretch at 1297 cm⁻¹ corresponds closely to experimental values of 1320-1342 cm⁻¹ [1]. The symmetric stretch calculation at 1112 cm⁻¹ agrees excellently with experimental observations at 1120-1122 cm⁻¹ [1]. The C-S stretch calculation at 730 cm⁻¹ shows reasonable agreement with experimental values of 762-770 cm⁻¹ [1].
Despite overall good agreement, several limitations in the computational approach are evident [1] [9]. The most significant discrepancy occurs in the O-H stretch region, where calculations predict extremely strong Raman modes at 2622 and 2756 cm⁻¹, while only weak broad features are observed experimentally [1]. This overestimation likely reflects inadequate treatment of hydrogen bonding effects in the DFT functional [1] [10].
The external mode region (below 400 cm⁻¹) is poorly reproduced by calculations, suggesting that the proposed space group may differ from the actual crystal structure [1]. Additionally, CASTEP does not effectively incorporate hydrogen bonding interactions, as previously observed in metal methanesulfonate studies [1] [10].
The hydrogen bonding network in methanesulfonic acid condensed phases follows a catemer motif rather than the dimeric structures commonly found in carboxylic acids [1] [7]. This linear chain arrangement is typical of mineral acids and is specifically observed in related compounds such as fluorosulfuric acid and trifluoromethanesulfonic acid [1] [8] [7].
The hydrogen bonding network accommodates intermolecular distances within the 5-8 Å range characteristic of strong hydrogen bonds [1] [11]. The small, non-bulky nature of methanesulfonic acid molecules enables efficient packing within these geometric constraints, facilitating the formation of extended chain structures [1] [12] [11].
In the liquid state, methanesulfonic acid maintains hydrogen bonding networks, albeit with significantly reduced strength compared to the solid phase [1] [4]. The liquid structure likely retains linear chain arrangements with some disorder to account for the weaker hydrogen bonding observed spectroscopically [1].
Computational studies of hydrated methanesulfonic acid clusters reveal that stable structures form through strong cyclic hydrogen bonds between the hydroxyl group and water molecules [4] [13]. For clusters containing three or more water molecules, proton transfer occurs from methanesulfonic acid to water, forming ion pairs composed of CH₃SO₃⁻ and H₃O⁺ species [4] [13].
The transition from liquid to solid state results in dramatic strengthening of hydrogen bonding networks [1] [2]. This enhancement is quantitatively demonstrated by the 400 cm⁻¹ downshift of the O-H stretch and the 28 cm⁻¹ upshift of S-O-H bending modes [1]. The increased density from 1.48 to 1.65 g cm⁻³ further reflects the enhanced intermolecular attractions [1].
The solid-state hydrogen bonding network exhibits factor group splitting due to intermolecular coupling within the crystal lattice [1]. The asymmetric S-O stretch modes show splitting of 106 cm⁻¹, while modes near 1300 cm⁻¹ exhibit 62 cm⁻¹ splitting, indicating strong intermolecular interactions [1].
The hydrogen bonding behavior of methanesulfonic acid differs significantly from that of metal methanesulfonates, where coordination to metal centers modifies the electronic environment [3] [1] [10]. In the acid form, both symmetric and asymmetric SO₃ stretch modes are strongly affected, with the asymmetric mode splitting more than twice as large as in coordinated systems [1].
Corrosive